molecular formula C17H24Si2 B14364481 Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- CAS No. 92012-56-1

Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-

Cat. No.: B14364481
CAS No.: 92012-56-1
M. Wt: 284.5 g/mol
InChI Key: UYXLVIZLVIRJQG-UHFFFAOYSA-N
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Description

Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is a complex organosilicon compound It is characterized by the presence of a silane group attached to a cyclopropa[b]naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Advanced purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in a variety of functionalized silanes .

Scientific Research Applications

Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is unique due to its combination of a silane group with a cyclopropa[b]naphthalene structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

92012-56-1

Molecular Formula

C17H24Si2

Molecular Weight

284.5 g/mol

IUPAC Name

trimethyl-(1-trimethylsilylcyclopropa[b]naphthalen-1-yl)silane

InChI

InChI=1S/C17H24Si2/c1-18(2,3)17(19(4,5)6)15-11-13-9-7-8-10-14(13)12-16(15)17/h7-12H,1-6H3

InChI Key

UYXLVIZLVIRJQG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C2=CC3=CC=CC=C3C=C21)[Si](C)(C)C

Origin of Product

United States

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